molecular formula C15H12ClO3- B10919992 4-[(4-Chloro-3-methylphenoxy)methyl]benzoate

4-[(4-Chloro-3-methylphenoxy)methyl]benzoate

Cat. No.: B10919992
M. Wt: 275.70 g/mol
InChI Key: GGKPGCQWTJQIRC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chloro-3-methylphenoxy)methyl]benzoate is an organic compound with the molecular formula C15H13ClO3 It is a derivative of benzoic acid and contains a chlorinated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chloro-3-methylphenoxy)methyl]benzoate typically involves the reaction of 4-chloro-3-methylphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chloro-3-methylphenoxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chlorinated phenoxy group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted phenoxybenzoates.

Scientific Research Applications

4-[(4-Chloro-3-methylphenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Chloro-3-methylphenoxy)methyl]benzoate involves its interaction with specific molecular targets. The chlorinated phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
  • 4-Chloro-3-methylphenol
  • 4-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid

Uniqueness

4-[(4-Chloro-3-methylphenoxy)methyl]benzoate is unique due to its specific structural features, such as the chlorinated phenoxy group and the benzoate moiety. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H12ClO3-

Molecular Weight

275.70 g/mol

IUPAC Name

4-[(4-chloro-3-methylphenoxy)methyl]benzoate

InChI

InChI=1S/C15H13ClO3/c1-10-8-13(6-7-14(10)16)19-9-11-2-4-12(5-3-11)15(17)18/h2-8H,9H2,1H3,(H,17,18)/p-1

InChI Key

GGKPGCQWTJQIRC-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.